molecular formula C11H19N5 B13323192 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine

2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine

Cat. No.: B13323192
M. Wt: 221.30 g/mol
InChI Key: LUALHQJYQQRKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine is a pyrimidine derivative featuring a methyl group at the 2-position and a 1-methylpiperidin-4-yl substituent at the N4 amine. The pyrimidine core provides a planar aromatic system, while the substituents modulate electronic, steric, and hydrogen-bonding properties. This compound is of interest in medicinal chemistry due to the versatility of pyrimidine derivatives in targeting enzymes, receptors, and nucleic acids .

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

2-methyl-4-N-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine

InChI

InChI=1S/C11H19N5/c1-8-13-10(12)7-11(14-8)15-9-3-5-16(2)6-4-9/h7,9H,3-6H2,1-2H3,(H3,12,13,14,15)

InChI Key

LUALHQJYQQRKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2CCN(CC2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Substitution Reactions:

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It can be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N4 Position

Piperidine/Piperazine/Morpholine Derivatives
  • Compound 4h (): N4-substituted with 2-(4-methylpiperazin-1-yl)ethyl.
  • Compound 4i (): N4-substituted with 2-morpholinoethyl. The morpholine oxygen increases polarity, improving aqueous solubility relative to the tertiary amine in 1-methylpiperidin-4-yl .
  • Target Compound: The 1-methylpiperidin-4-yl group lacks hydrogen-bond donors but contributes to lipophilicity, which may enhance membrane permeability in biological systems.
Aromatic/Aliphatic Substituents
  • This contrasts with the alicyclic piperidine group in the target compound, which offers conformational flexibility .

Core Structure Modifications

Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • However, this reduces synthetic accessibility compared to the simpler pyrimidine core .
Thiopyrimidine Derivatives
  • 2-(Heptylthio)pyrimidine-4,6-diamine (HPDA, ) : The heptylthio group at position 2 increases lipophilicity and introduces sulfur-mediated interactions (e.g., van der Waals, metal coordination). This contrasts with the methyl group in the target compound, which minimizes steric bulk .

Positional Isomerism and Functional Group Effects

  • 5-Substituted Pyrimidines () : Derivatives like 5-iodo or 5-ethynylpyrimidine-4,6-diamine introduce steric and electronic effects at position 5, altering binding modes in enzyme active sites. The target compound lacks substituents at this position, reducing steric constraints .

Hydrogen Bonding and Crystal Packing

  • The target compound’s piperidinyl group may participate in weak C–H···N interactions, whereas morpholine (4i) and piperazine (4h) derivatives engage in stronger N–H···O/N hydrogen bonds, influencing crystal packing and solubility .

Lipophilicity and Bioavailability

  • LogP Trends: Compound Substituent Predicted LogP Target Compound 1-Methylpiperidin-4-yl ~1.8 4i (Morpholinoethyl) Polar oxygen ~1.2 HPDA (Heptylthio) Long alkyl chain ~3.5 N4-Phenylethyl () Aromatic group ~2.7

Higher lipophilicity in the target compound compared to 4i may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a methyl group and a piperidine moiety. Its chemical formula is C11H16N4C_{11}H_{16}N_{4}, and it has a molecular weight of approximately 204.27 g/mol.

Research indicates that this compound acts primarily as an antagonist of the Histamine H4 receptor (H4R). H4R is implicated in various physiological processes, including immune response and inflammation. Inhibition of this receptor may provide therapeutic benefits in conditions such as tinnitus and other inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was tested against various cancer cell lines, demonstrating selective cytotoxicity. Notably, it showed promising results against acute myeloid leukemia (MV-4-11) with an IC50 value indicating effective inhibition of cell viability .

Cell Line IC50 (µM) Control (Etoposide) IC50 (µM)
MV-4-114.37.8
Jurkat1009.9
K56220.28.5

Inhibition of Kinases

The compound has also been investigated for its ability to inhibit key kinases involved in cancer progression. It has shown significant inhibitory activity against the PIM1 kinase, which is often overexpressed in tumors . The binding interactions with specific residues in the active site of PIM1 were elucidated through molecular docking studies.

Case Studies

  • Tinnitus Treatment : In a study focusing on H4R antagonists, this compound was noted for its potential in treating tinnitus by modulating histamine signaling pathways .
  • Cancer Cell Line Studies : A comprehensive evaluation involving multiple cell lines revealed that the compound exhibited selective toxicity towards leukemia cells while sparing normal cells, suggesting a favorable therapeutic window for further development .

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves constructing the pyrimidine core via cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives, followed by regioselective substitution at the N4 and N6 positions. For this compound, introducing the 1-methylpiperidin-4-yl group likely requires palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres . Microwave-assisted synthesis can reduce reaction times and improve yields by enhancing reaction homogeneity . Green chemistry principles, such as using aqueous solvents or recyclable catalysts, may minimize waste . Optimization parameters include temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading (5–10 mol%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity and regioselectivity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and distinguish between N4 and N6 positions via chemical shift differences in aromatic protons (δ 6.5–8.5 ppm for pyrimidine) and piperidine methyl groups (δ 1.2–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve regioisomers .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns to validate the core structure .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to screen for inhibition of protein kinases (e.g., Aurora kinases), with IC50_{50} values calculated via dose-response curves .
  • Cytotoxicity Testing: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC50_{50} values, comparing against positive controls like doxorubicin .
  • Solubility Profiling: Measure thermodynamic solubility in PBS (pH 7.4) using nephelometry to guide formulation strategies .

Advanced: How can researchers resolve contradictions in bioactivity data across different cellular models?

Methodological Answer:

  • Controlled Replication: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic Stability Analysis: Use liver microsomes or hepatocyte incubations to assess whether differences arise from compound degradation .
  • Off-Target Profiling: Employ kinome-wide selectivity screens (e.g., KinomeScan) to identify unintended interactions that may explain divergent results .

Advanced: What computational methods can predict interaction mechanisms with target proteins like PAR1 or kinases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., hinge-region glutamic acid) .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the protein-ligand complex .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔGbinding\Delta G_{\text{binding}}) and validate against experimental IC50_{50} data .

Advanced: What strategies enhance regioselective functionalization of the pyrimidine core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific positions on the pyrimidine ring, followed by electrophilic quenching .
  • Protecting Group Strategies: Temporarily block reactive amines with Boc or Fmoc groups to direct substitutions to desired positions .
  • Microwave-Assisted Cross-Coupling: Optimize Suzuki-Miyaura reactions for aryl/heteroaryl introductions at N4/N6 positions with Pd(PPh3_3)4_4 catalyst .

Advanced: How to investigate off-target effects in complex biological systems?

Methodological Answer:

  • Chemical Proteomics: Use immobilized compound probes to pull down interacting proteins from cell lysates, identified via LC-MS/MS .
  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to detect differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Phenotypic Screening: Utilize high-content imaging to monitor morphological changes in zebrafish embryos or 3D spheroids .

Advanced: What methodologies analyze metabolic stability and degradation pathways in preclinical models?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound loss via LC-MS/MS over 60 minutes .
  • Metabolite Identification: Use UPLC-QTOF to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • Isotope-Labeling Studies: Synthesize 13C^{13}C-labeled analogs to track degradation pathways in rodent plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.